molecular formula C19H19Cl2NO3 B11087188 Ethyl 3-(2-chlorophenyl)-3-{[(4-chlorophenyl)acetyl]amino}propanoate

Ethyl 3-(2-chlorophenyl)-3-{[(4-chlorophenyl)acetyl]amino}propanoate

Cat. No.: B11087188
M. Wt: 380.3 g/mol
InChI Key: FCLAVPKSJAGOPI-UHFFFAOYSA-N
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Description

ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}PROPANOATE is a synthetic organic compound characterized by its complex structure, which includes chlorinated phenyl groups and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the acylation of 2-(4-chlorophenyl)acetic acid with 2-chlorobenzoyl chloride, followed by esterification with ethanol. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}PROPANOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}PROPANOATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}PROPANOATE is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C19H19Cl2NO3

Molecular Weight

380.3 g/mol

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-[[2-(4-chlorophenyl)acetyl]amino]propanoate

InChI

InChI=1S/C19H19Cl2NO3/c1-2-25-19(24)12-17(15-5-3-4-6-16(15)21)22-18(23)11-13-7-9-14(20)10-8-13/h3-10,17H,2,11-12H2,1H3,(H,22,23)

InChI Key

FCLAVPKSJAGOPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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